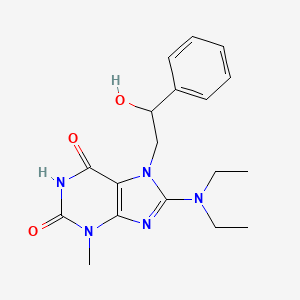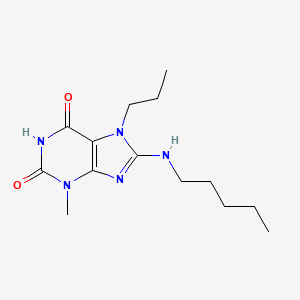
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a unique purine derivative that has piqued the interest of researchers due to its intriguing structural properties and potential applications. This compound features a combination of a purine base and a hydroxy-phenylethyl group, providing a foundation for diverse chemical reactions and interactions.
Preparation Methods
The synthesis of 8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. These steps often include alkylation, amination, and various purification processes to ensure the desired compound is obtained with high purity. Industrially, the methods are scaled up to ensure efficiency and cost-effectiveness while maintaining the integrity of the compound.
Synthetic Routes and Reaction Conditions
Alkylation: The process begins with the alkylation of purine with diethylamine, typically using a suitable solvent like dimethylformamide (DMF) under controlled temperatures.
Amination: Subsequent introduction of the hydroxy-phenylethyl group is achieved through nucleophilic substitution, using reagents such as ethylamine and phenylacetonitrile under reflux conditions.
Purification: The final product is purified through recrystallization and chromatography techniques to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the synthesis is optimized for large-scale production. This involves continuous-flow reactors and automated systems that can handle high volumes of reagents and maintain stringent reaction conditions.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, owing to its functional groups, which include diethylamino, hydroxy, phenylethyl, and methyl groups.
Types of Reactions
Oxidation: The hydroxyl group is susceptible to oxidation under basic conditions, often forming a ketone.
Reduction: The compound can undergo reduction, typically affecting the diethylamino group, converting it into a more reactive amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reductions.
Substitution Reagents: Chlorine, bromine, and nitric acid are typical reagents for electrophilic substitution.
Major Products
Oxidation Products: The primary oxidation product is a ketone derivative.
Reduction Products: Reduced derivatives include amines and secondary alcohols.
Substitution Products: Halogenated or nitrated aromatic compounds are formed during electrophilic substitution.
Scientific Research Applications
This compound has shown promise across various fields of scientific research due to its versatile chemical structure.
Chemistry
In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound's unique structure makes it a candidate for investigating biological interactions, particularly those involving enzyme binding and inhibition.
Medicine
Preliminary studies suggest potential pharmaceutical applications, particularly in the design of new drugs targeting specific molecular pathways.
Industry
The compound's properties are leveraged in material science for creating specialized polymers and coatings.
Mechanism of Action
The biological activities of 8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are primarily mediated through its interaction with specific molecular targets.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular metabolism.
Signal Transduction: It affects signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups.
Similar Compounds
Caffeine: Shares the purine structure but lacks the hydroxy-phenylethyl group.
Theophylline: Similar in structure but differs in the position and type of substituents.
Aminophylline: Contains a similar purine base but with different alkyl and amine groups.
This detailed analysis showcases the diverse applications and chemical properties of this compound, highlighting its importance in both research and industry.
Properties
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-22(5-2)17-19-15-14(16(25)20-18(26)21(15)3)23(17)11-13(24)12-9-7-6-8-10-12/h6-10,13,24H,4-5,11H2,1-3H3,(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMHRYJOSPNRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6484224.png)
![3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea](/img/structure/B6484235.png)
![3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one](/img/structure/B6484236.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6484244.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6484251.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6484260.png)
![7-(2-hydroxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484265.png)
![methyl 2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}amino)acetate](/img/structure/B6484271.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484279.png)
![2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}amino)-N-methylacetamide](/img/structure/B6484287.png)

![N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6484316.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6484323.png)
![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B6484328.png)
